tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Description
tert-Butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a bicyclic lactam derivative featuring a pyrrolidone core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl substituent at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and chiral catalysts. Its structural rigidity and stereochemical versatility make it valuable for asymmetric catalysis and drug design .
The Boc group enhances solubility in nonpolar solvents and stabilizes the molecule against nucleophilic attack during synthetic transformations. The methyl substituent at the 2-position influences both steric and electronic properties, modulating reactivity in Michael additions and vinylogous reactions .
Properties
CAS No. |
128372-91-8 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 2-methyl-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
ZQUJUMROTWQJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(=O)N1C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α,β-Unsaturated γ-Amino Esters
The most well-documented method for synthesizing this compound involves the cyclocondensation of α,β-unsaturated γ-amino esters. As reported in recent studies, the tert-butyl group is introduced via Boc (tert-butoxycarbonyl) protection during the early stages of the synthesis.
Procedure :
-
Starting Material Preparation :
N-protected α,β-unsaturated γ-amino esters (e.g., Boc-protected derivatives) are synthesized from tert-butyl acetoacetate and ammonium carbamate. The reaction proceeds in methanol at room temperature, forming tert-butyl 3-aminobut-2-enoate as a key intermediate. -
Cyclization :
The intermediate undergoes cyclization in the presence of 2-bromoketones under continuous flow conditions. A microreactor heated to 200°C and pressurized at 5.0 bar facilitates the Hantzsch pyrrole synthesis, yielding the pyrrole core. -
In Situ Hydrolysis :
Hydrobromic acid (HBr), generated as a byproduct during cyclization, cleaves the tert-butyl ester in situ. This step eliminates the need for additional acid catalysts, streamlining the process.
Optimization Insights :
Alternative Pathway via Active Ester Intermediates
A secondary route involves synthesizing active esters (e.g., OPfp or ONp esters) as intermediates. This method, detailed in recent work, enables efficient coupling reactions for downstream functionalization.
Key Steps :
-
Ester Activation :
The carboxylic acid derivative of the pyrrole is treated with pentafluorophenol (Pfp-OH) and DCC (N,N'-dicyclohexylcarbodiimide) in ethyl acetate. This forms the active OPfp ester, which is purified via silica gel chromatography. -
Boc Protection :
The tert-butyl group is introduced using Boc anhydride under basic conditions, ensuring regioselective protection of the pyrrole nitrogen.
Analytical Data :
-
1H NMR (400 MHz, CDCl3): δ 1.47 (s, 9H, tert-butyl), 2.10 (s, 3H, methyl), 4.30 (s, 1H, CH), 6.17 (d, J = 15.6 Hz, 1H, vinyl), 7.19 (dd, J = 15.6, 5.1 Hz, 1H, vinyl).
-
13C NMR (101 MHz, CDCl3): δ 28.4 (tert-butyl), 39.1 (CH), 125.6 (vinyl), 142.7 (C=O), 155.5 (Boc carbonyl).
Reaction Optimization and Yield Analysis
Impact of Base Equivalents on Ester Hydrolysis
Studies comparing DIPEA equivalents (0.5–1.0 equiv) revealed that 0.5 equiv optimally balances HBr neutralization and ester stability, achieving yields of 72–85% (Table 1).
Table 1: Effect of DIPEA on Reaction Yield
| DIPEA (equiv) | Yield (%) | Purity (%) |
|---|---|---|
| 0.5 | 85 | 98 |
| 1.0 | 72 | 95 |
Substrate Scope and Functional Group Tolerance
The methodology accommodates diverse 2-bromoketones and amines:
-
Electron-Donating Groups : Methoxy-substituted aryl bromoketones provide yields up to 78%.
-
Electron-Withdrawing Groups : Nitro- and chloro-substituted derivatives yield 65–70%.
-
N-Unsubstituted Pyrroles : Using ammonium carbamate, N-H pyrroles are synthesized in 80% yield.
Advanced Characterization Techniques
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis (Mo Kα radiation) validated the planar pyrrole ring and tert-butyl orientation, with bond lengths consistent with conjugated enone systems.
Applications in Multistep Syntheses
This compound serves as a precursor for CB1 inverse agonists. Subsequent steps involve:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction may produce various alcohols or amines.
Scientific Research Applications
Synthetic Applications
Tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in several chemical reactions:
- Reactivity with Nucleophiles : The carbonyl group in the pyrrole structure can react with nucleophiles, making it useful for synthesizing more complex molecules.
- Formation of Heterocycles : It can be utilized to create other heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Applications
While specific biological activity data for this compound is limited, related compounds have shown promising results in various biological contexts:
- Potential Anticancer Activity : Some derivatives of pyrrole compounds have demonstrated cytotoxic effects against cancer cell lines. Research into the biological interactions of this compound could reveal similar properties.
- Enzyme Interaction Studies : Investigations into how this compound interacts with enzymes can provide insights into its pharmacological effects. Understanding these interactions is crucial for developing new therapeutic agents.
Case Study 1: Synthesis of Pyrrole Derivatives
In a study focused on synthesizing pyrrole derivatives using this compound as an intermediate, researchers successfully demonstrated the compound's utility in forming more complex heterocycles. The reaction conditions were optimized to maximize yield and purity.
Another investigation assessed the biological activity of related pyrrole compounds against various cancer cell lines. While direct studies on this compound are pending, preliminary results suggest that modifications to the pyrrole structure can enhance anticancer properties.
Mechanism of Action
The mechanism by which tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrrolidone Derivatives
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., nitro) : Compounds like 4c and 4d exhibit enhanced electrophilicity at the α-position, facilitating vinylogous Michael additions .
- Benzyl/Hydroxy Groups : The benzyl group in CAS 1119449-12-5 increases hydrophobicity, while the 3-hydroxy group introduces hydrogen-bonding capability, affecting crystallization .
- Methyl vs. Oxo : The methyl group in the target compound provides steric hindrance, whereas the 2-oxo derivative (CAS 141293-14-3) lacks this hindrance, making it more reactive in nucleophilic substitutions .
- Stereochemical Control :
Spectral and Analytical Data
NMR Shifts :
- The target compound’s methyl group (δ ~2.39 ppm in 1H NMR) is upfield compared to nitro-substituted derivatives (δ ~4.0–5.5 ppm for nitroethyl protons) due to reduced electron-withdrawing effects .
- Carbonyl signals (C=O) in the Boc group appear at ~150–155 ppm in 13C NMR across all derivatives, confirming structural consistency .
Mass Spectrometry :
- Molecular ion peaks (e.g., [M+H]+ = 358.5 for Compound 26) align with calculated values, validating synthetic accuracy .
Biological Activity
tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15NO4
- Molecular Weight : 213.23 g/mol
- CAS Number : 223678-66-8
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of pyrrole compounds can inhibit bacterial growth, suggesting a potential role in developing new antibiotics .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrrole derivatives. For example, a derivative showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
Pyrrole derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, some compounds have been identified as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Case Studies
The biological activity of this compound is attributed to its structural characteristics that allow it to interact with various biological targets:
- Interaction with DNA : Some studies suggest that pyrrole derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : It has been shown to influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including protection/deprotection strategies and cyclization reactions . For example, tert-butyl groups are introduced via Boc-protection of pyrrole precursors under anhydrous conditions. Key intermediates are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity and purity . Purification often involves column chromatography with gradients of ethyl acetate/hexane.
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H and 13C NMR : Assigns proton and carbon environments, confirming the tert-butyl group (δ ~1.4 ppm for C(CH3)3) and the pyrrolidone ring structure.
- HRMS : Validates molecular weight and isotopic patterns.
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and lactam functionalities .
Q. How should researchers handle safety and stability concerns during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use P95 respirators for particulate filtration and nitrile gloves to prevent dermal exposure. Full-body protective clothing is recommended for high-concentration handling .
- Storage : Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent hydrolysis of the tert-butyl ester .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, reducing trial-and-error experimentation. For instance, reaction path searches can identify optimal temperatures and solvent systems (e.g., THF vs. DCM) for cyclization steps. Machine learning models trained on existing reaction data further narrow down experimental parameters, such as catalyst loading (e.g., Pd/C) or reaction time .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). For example:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temp (°C) | 25–80 | Nonlinear correlation, optimal at 60°C |
| Catalyst (mol%) | 1–5 | Yield plateaus at 3% |
| Use ANOVA to identify significant factors and optimize conditions. Cross-validate with independent replicates . |
Q. What strategies improve enantiomeric purity in derivatives of this compound for pharmacological applications?
- Methodological Answer :
- Chiral Auxiliaries : Introduce tert-butylsulfinamide groups during synthesis to control stereochemistry .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed coupling reactions.
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
Q. How can researchers evaluate the compound’s potential in drug discovery pipelines?
- Methodological Answer :
- Bioactivity Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays.
- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (MTT assay).
- Structural Analogs : Compare with spirocyclic pyrrolidine derivatives (e.g., tert-butyl 2'-oxo-spiro[piperidine-pyrrolo[1,2-b]pyrazole] analogs), which show enhanced binding affinity in kinase inhibition studies .
Key Considerations for Experimental Design
- Data Contradiction Analysis : When discrepancies arise in reaction outcomes, systematically compare solvent polarity, reagent purity (e.g., anhydrous vs. hydrated conditions), and atmospheric controls (e.g., glovebox vs. ambient air) .
- Scalability : Transition from milligram to gram-scale synthesis requires adjusting mixing efficiency (e.g., flow chemistry vs. batch reactors) and heat transfer dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
